molecular formula C12H7BrF3NO2S B3014600 4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide CAS No. 1771023-75-6

4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide

Cat. No. B3014600
CAS RN: 1771023-75-6
M. Wt: 366.15
InChI Key: XNIKDSSRLYCSAD-UHFFFAOYSA-N
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Description

“4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide” is a chemical compound. Its molecular formula is C13H9BrF3N . It’s important to note that the information available is limited and may not fully describe the compound .


Chemical Reactions Analysis

Without specific literature or resources, it’s challenging to provide a detailed chemical reactions analysis for “this compound”. The presence of bromo, difluoro, and fluoro substituents may influence its reactivity in chemical reactions .

Scientific Research Applications

Photodynamic Therapy and Photosensitizing

  • A study by (Pişkin, Canpolat, & Öztürk, 2020) highlights the synthesis of new zinc phthalocyanine with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield. This property makes it useful in photodynamic therapy, particularly in cancer treatment.

Fluorination Reactions

  • Research by (Wang, Li, Hu, Yang, Wu, & He, 2014) discusses the use of N-fluorobenzenesulfonamide in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This shows its application in organic synthesis and chemical reactions.

Molecular Structure and Spectroscopy

  • A study by (Karabacak, Cinar, Çoruh, & Kurt, 2009) provides insights into the structural properties of para-halogen benzenesulfonamides, including those similar to the compound . It utilizes methods like Hartree–Fock (HF) and density functional theory (DFT) for analysis.

Application in Organic Chemistry

  • (Barnes, Yulin, & Hunt, 1994) discusses the electrophilic fluorination of a highly functionalized pyrrole, employing N-fluorobenzenesulfonimide. This illustrates its use in the synthesis and modification of organic compounds.

Material Science and Electrochemistry

  • The study by (Zhang Qian-y, 2014) explores the use of a related compound, 4-bromo-2-fluoromethoxybenzene, as an electrolyte additive for lithium-ion batteries. It emphasizes its potential in enhancing the safety and performance of battery technologies.

Analytical Chemistry

Safety and Hazards

Without specific safety data or hazard information for “4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide”, it’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on “4-Bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide” could include elucidating its synthesis methods, exploring its reactivity in chemical reactions, determining its physical and chemical properties, and investigating its potential applications .

properties

IUPAC Name

4-bromo-N-(3,4-difluorophenyl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO2S/c13-7-1-4-12(11(16)5-7)20(18,19)17-8-2-3-9(14)10(15)6-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIKDSSRLYCSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)Br)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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